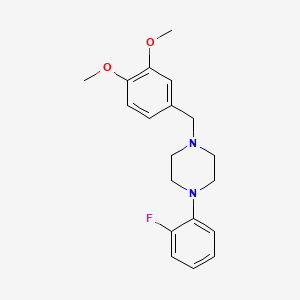
methyl N-(4-methoxy-3-nitrobenzoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-methoxy-3-nitrobenzoyl)glycinate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research applications. It is a derivative of glycine and is primarily used as a mutagen to induce DNA damage in cells.
作用机制
MNNG induces DNA damage by alkylating the guanine base in DNA. The alkylation of guanine leads to the formation of O6-methylguanine, which can mispair with thymine during DNA replication. This mispairing can lead to mutations in the DNA sequence. MNNG can also induce DNA strand breaks and crosslinks, which can further contribute to DNA damage.
Biochemical and Physiological Effects:
MNNG-induced DNA damage can have a range of biochemical and physiological effects. It can lead to mutations in the DNA sequence, which can alter gene expression and protein function. MNNG-induced DNA damage can also activate DNA repair pathways, which can lead to changes in cell cycle progression and apoptosis. Additionally, MNNG-induced DNA damage can contribute to the development of cancer.
实验室实验的优点和局限性
MNNG is a widely used mutagen in scientific research due to its ability to induce DNA damage. It is relatively easy to synthesize and has a high mutagenic potency. However, MNNG has some limitations for lab experiments. It can be toxic to cells at high concentrations and can induce DNA damage in non-targeted regions of the genome. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on MNNG. One area of research is the development of new methods for quantifying MNNG-induced DNA damage. Another area of research is the study of the effects of MNNG-induced DNA damage on specific genes and proteins. Additionally, there is a need for further research on the mechanisms of MNNG-induced mutagenesis and carcinogenesis. Finally, there is a need for research on the development of new mutagens with higher specificity and lower toxicity than MNNG.
合成方法
MNNG can be synthesized by the reaction of 4-methoxy-3-nitrobenzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction yields MNNG as a yellow solid with a melting point of 138-139°C.
科学研究应用
MNNG is widely used in scientific research for its ability to induce DNA damage in cells. It is commonly used to study the mechanisms of mutagenesis and carcinogenesis. MNNG has been used to induce mutations in bacterial, yeast, and mammalian cells. It has also been used to study the effects of DNA damage on cell cycle progression, DNA repair, and apoptosis.
属性
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVNDZNTWPWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)


![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)





![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
